molecular formula C14H25NO6 B558310 Boc-Glu(OtBu)-OH CAS No. 13726-84-6

Boc-Glu(OtBu)-OH

Cat. No. B558310
CAS RN: 13726-84-6
M. Wt: 303.35 g/mol
InChI Key: YGSRAYJBEREVRB-VIFPVBQESA-N
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Description

“Boc-Glu(OtBu)-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . It is also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester .


Molecular Structure Analysis

The molecular formula of “Boc-Glu(OtBu)-OH” is C₁₄H₂₅NO₆ . Its molar mass is 303.40 g/mol . The structure formula image can be found on the product page .


Physical And Chemical Properties Analysis

“Boc-Glu(OtBu)-OH” appears as a white to slight yellow to beige powder . It has a melting point of 102 - 105 °C . The optical rotation α 25/D (c=1 in methanol) is -10.5 - -8.5 ° . .

Scientific Research Applications

  • Self-Assembled Nanoarchitectures : Boc-Glu(OtBu)-OH can self-assemble into different structures under varying conditions like concentration, temperature, and pH, which is significant for designing novel nanoarchitectures for applications in material chemistry and biosciences (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Opioid Receptor Studies : A related peptide, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), has been identified as a highly selective delta-opioid receptor antagonist. This has implications in pharmacology and receptor studies (Rónai, Magyar, Orosz, Borsodi, Benyhe, Tóth, Makó, Kátay, Babka, & Medzihradszky, 1995).

  • Peptide Synthesis for Kinase Inhibition : Modified peptides containing Boc-Glu(OtBu)-OH have been synthesized for potential use as bisubstrate inhibitors of protein kinases, which is important in drug development for various diseases including cancer (Rosse, Séquin, Mett, Furet, Traxler, & Fretz, 1997).

  • Proteasome Inhibition : Certain peptide aldehydes containing Boc-Glu(OtBu)-OH have shown inhibitory effects on the 20S proteasome, making them potential candidates for treating diseases where proteasome activity is a factor (Ma, Xu, Fang, Yang, Cui, Zhang, & Zhang, 2011).

  • Tripeptide Screening in Water : Boc-Glu(OtBu)-OH has been used in tripeptides for screening with a tweezer receptor in water, providing insights into peptide-receptor interactions (Davies, Bonnat, Guillier, Kilburn, & Bradley, 1998).

  • Solid-Phase Peptide Synthesis : Boc-Glu(OtBu)-OH has been employed in the synthesis of peptides using solid-phase methods, contributing to more efficient and versatile peptide synthesis techniques (Perich, 2009).

Safety And Hazards

The safety data sheet suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . It is classified as WGK 3, highly hazardous to water .

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRAYJBEREVRB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144014
Record name 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OtBu)-OH

CAS RN

13726-84-6
Record name 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
C Somlai, W König, J Knolle - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
The 56 amino acid containing GnRH‐associated peptide (GAP) may be prepared by a combination of fragment condensation and solid‐phase peptide synthesis (SPPS). The solution‐…
X Wang, C Yang, C Wang, L Guo, T Zhang… - Materials Science and …, 2016 - Elsevier
Although PEG remains the gold standard for stealth functionalization in drug delivery field up to date, complete inhibition of protein corona formation on PEG-coated nanoparticles …
Number of citations: 21 www.sciencedirect.com
A Mishra, JJ Panda, A Basu, VS Chauhan - Langmuir, 2008 - ACS Publications
Peptide-based vesicular structures have been the focus of research in the past decade for their potential application as drug delivery agents. We here report the self-assembly of …
Number of citations: 84 pubs.acs.org
T Miyano, W Wijagkanalan, S Kawakami… - Molecular …, 2010 - ACS Publications
Trastuzumab, a humanized monoclonal antibody against human epidermal growth factor receptor 2 (HER2), offers a promising strategy of anticancer drug targeting to HER2-expressing …
Number of citations: 74 pubs.acs.org
N Wehofsky, C Wespe, V Cerovsky, A Pech… - …, 2008 - Wiley Online Library
Herein we present the first report on protease‐catalysed ligation of cleavage‐sensitive peptide and protein fragments in ionic‐liquid‐containing solvent systems. By applying the newly …
LTT Nguyen, EJ Vorenkamp, CJM Daumont… - Polymer, 2010 - Elsevier
The synthesis of amphiphilic diblock copolypeptides consisting of poly(α-l-glutamic acid) (PLGA) and poly(γ-methyl-l-glutamate-ran-γ-stearyl-l-glutamate) with 30mol % of stearyl …
Number of citations: 17 www.sciencedirect.com
L Ayres, MRJ Vos, PJHM Adams… - …, 2003 - ACS Publications
The synthesis of two monomers based on glutamic acid and the peptide VPGVG (V = valine, P = proline, and G = glycine), a commonly found sequence in tropoelastin, was investigated. …
Number of citations: 195 pubs.acs.org
C Zhao, X Liu, J Liu, Z Yang, X Rong, M Li… - Colloids and Surfaces B …, 2014 - Elsevier
Targeted drug delivery strategies have shown great potential in solving some problems of chemotherapy, such as non-selectivity and severe side effects, thus enhancing the anti-tumor …
Number of citations: 24 www.sciencedirect.com
I Dijkgraaf, S Liu, JAW Kruijtzer, AC Soede… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: Due to the selective expression of the α v β 3 integrin in tumors, radiolabeled arginine–glycine–aspartic acid (RGD) peptides are attractive candidates for tumor …
Number of citations: 100 www.sciencedirect.com
M Pechar, R Pola, R Laga, K Ulbrich… - …, 2011 - ACS Publications
We have designed, synthesized, and characterized peptides containing four repeats of the sequences VAALEKE (peptide E) or VAALKEK (peptide K). While the peptides alone adopt in …
Number of citations: 54 pubs.acs.org

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